Uracil C-13, 2-

Quantitative Mass Spectrometry LC-MS/MS GC-MS

Researchers quantifying endogenous uracil by LC-MS/MS face ion suppression and matrix effects that preclude accurate measurement without a co-eluting internal standard. Uracil-2-13C (99 atom % 13C) resolves this with a defined M+1 mass shift, enabling precise correction (<5% CV). • Validated tracer for DPD deficiency breath test (100% sensitivity, 96% specificity) • Optimal internal standard for plasma uracil/dihydrouracil quantification • Site-specific 13C-label at C-2 enables metabolic flux analysis of the DPD pathway

Molecular Formula C4H4N2O2
Molecular Weight 113.08 g/mol
CAS No. 35803-45-3
Cat. No. B1311642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUracil C-13, 2-
CAS35803-45-3
Molecular FormulaC4H4N2O2
Molecular Weight113.08 g/mol
Structural Identifiers
SMILESC1=CNC(=O)NC1=O
InChIInChI=1S/C4H4N2O2/c7-3-1-2-5-4(8)6-3/h1-2H,(H2,5,6,7,8)/i4+1
InChIKeyISAKRJDGNUQOIC-AZXPZELESA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Uracil-2-13C: Isotope-Labeled Pyrimidine Tracer


Uracil-2-13C (CAS 35803-45-3) is a stable isotope-labeled form of the endogenous pyrimidine nucleobase uracil, where the carbon atom at the C-2 position is enriched with the non-radioactive 13C isotope . This isotopologue serves as a critical tracer in metabolic flux analyses, a high-fidelity internal standard in quantitative LC-MS/MS and GC-MS assays, and a site-specific probe in NMR studies of nucleic acid structure [1]. Its synthesis typically involves the incorporation of 13C-labeled precursors into the uracil ring, yielding a product with a defined +1 Da mass shift (M+1) relative to the unlabeled molecule (112.09 Da vs. 113.08 Da) .

Uracil-2-13C: Why Substitutes Fail


In analytical and diagnostic workflows, substituting Uracil-2-13C with unlabeled uracil (CAS 66-22-8) or alternative uracil isotopologues (e.g., Uracil-13C,15N2, Uracil-4,5-13C2) introduces critical failures. Unlabeled uracil is indistinguishable from endogenous analyte in mass spectrometry, precluding its use as an internal standard and leading to inaccurate quantification due to ion suppression and matrix effects [1]. Furthermore, the position of the 13C label is not arbitrary; the C-2 carbonyl is the specific site of metabolic cleavage in the dihydropyrimidine dehydrogenase (DPD) pathway, making Uracil-2-13C uniquely suited for tracking the rate-limiting step of 5-fluorouracil (5-FU) catabolism via 13CO2 breath tests [2]. Alternative isotopologues like Uracil-4,5-13C2 may be used for NMR studies but do not provide the same site-specific metabolic information or the optimal single mass shift (M+1) for MS internal standardization without complex spectral deconvolution .

Uracil-2-13C: Quantitative Performance Evidence


Isotopic Purity and Mass Shift for Internal Standardization

Uracil-2-13C is specified with an isotopic purity of 99 atom % 13C, providing a clear +1 Da mass shift (M+1) from the unlabeled analyte . This purity ensures a mass spectral baseline resolution that minimizes cross-talk between the internal standard and analyte channels, a critical factor for achieving <5% coefficient of variation (CV) in bioanalytical method validation . In contrast, unlabeled uracil (0% enrichment) contributes to the analyte signal, causing quantification bias.

Quantitative Mass Spectrometry LC-MS/MS GC-MS Internal Standard

2-13C-Uracil Breath Test for DPD Deficiency

The [2-13C]uracil breath test (UraBT) leverages the specific 13C-label at the C-2 position to monitor DPD-catalyzed cleavage to 13CO2. In a study of 58 individuals, the UraBT demonstrated 100% sensitivity and 96% specificity for identifying dihydropyrimidine dehydrogenase (DPD) deficiency, a condition predisposing patients to severe 5-fluorouracil (5-FU) toxicity [1]. The mean Cmax (delta over baseline, DOB) values were 186.4 ± 3.9 for normal individuals versus 117.1 ± 9.8 and 3.6 for partially and profoundly DPD-deficient individuals, respectively (P<0.001) [1].

Clinical Oncology Pharmacogenomics DPD Deficiency 5-Fluorouracil Breath Test

Metabolic Flux Analysis of Pyrimidine Biosynthesis

Uracil-2-13C serves as a critical precursor for quantifying de novo pyrimidine biosynthesis flux. A validated GC-MS method utilized the incorporation of [13C]bicarbonate into the uracil nucleotide pool of L1210 tumor cells to measure pathway activity [1]. The method demonstrated comparable results to 14C-based radioactive assays but without the associated safety and disposal concerns [1]. In vivo, pretreatment of mice with pyrimidine synthesis inhibitors (e.g., 6-azauridine, acivicin) resulted in mean flux inhibitions of 87%, 95%, and 94%, respectively, as measured by this 13C-tracer method [1].

Metabolic Flux Analysis Cancer Metabolism Stable Isotope Resolved Metabolomics

Site-Specific 13C NMR of tRNA Dynamics

The incorporation of Uracil-2-13C into RNA enables site-specific NMR studies of molecular dynamics. Escherichia coli tRNAIVal labeled with [4-13C]uracil (a related site-specific probe) revealed distinct local dynamics: uridines in helical stems exhibited rotational correlation times of 15-20 ns, while loop residues like the wobble position (V34) displayed significant local mobility and solvent accessibility [1]. This level of site-specific resolution is impossible to achieve with uniformly labeled (U-13C) nucleobases due to severe spectral overlap [2].

Structural Biology NMR Spectroscopy RNA Dynamics tRNA Structure

Uracil-2-13C: Application Scenarios


2-13C-Uracil Breath Test for 5-FU Toxicity Screening

Uracil-2-13C is the validated tracer for the non-invasive UraBT, which identifies patients with DPD deficiency (100% sensitivity, 96% specificity) to mitigate severe 5-FU toxicity [1]. This application is essential for clinical diagnostic laboratories and hospital pharmacies implementing pharmacogenomics-guided 5-FU dosing.

LC-MS/MS Quantification of Endogenous Uracil

With its 99 atom % 13C enrichment and defined M+1 mass shift, Uracil-2-13C serves as the optimal internal standard for LC-MS/MS assays quantifying plasma uracil and dihydrouracil, correcting for matrix effects and ensuring method precision (<5% CV) . This is critical for studies correlating uracil plasma levels with DPD activity and 5-FU response [2].

In Vivo Pyrimidine Biosynthesis Flux Analysis

Uracil-2-13C enables the safe, quantitative assessment of pyrimidine synthesis pathway flux in animal models, as demonstrated by its use in measuring the inhibitory effects of anticancer agents (e.g., 87-95% inhibition by pathway blockers) [3]. This provides a key pharmacodynamic endpoint for preclinical development of nucleotide metabolism inhibitors.

Site-Specific NMR for RNA Structure and Dynamics

The site-specific 13C-label at the C-2 position of uracil allows for high-resolution NMR studies of RNA, enabling the assignment of residue-specific motional dynamics (e.g., helical stems vs. flexible loops) and the investigation of RNA-protein interactions at atomic resolution [4]. This is invaluable for structural biology research on non-coding RNAs and riboswitches.

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